molecular formula C23H24F2N2O B5351239 1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol

1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol

Cat. No. B5351239
M. Wt: 382.4 g/mol
InChI Key: FQHJTQSICATOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a piperidine derivative that exhibits a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Additionally, this compound has been found to bind to certain receptors in the body, such as the mu-opioid receptor, which can result in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicine, this compound has been found to improve cognitive function in patients with Alzheimer's disease and Parkinson's disease. It has also been found to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, this compound has been used to study the structure and function of various proteins and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments include its potent activity and unique mechanism of action. This compound can be used to study the structure and function of various proteins and enzymes, making it a valuable tool in biochemistry research. However, the limitations of using this compound include its complex synthesis process and potential toxicity, which can make it difficult to work with in the lab.

Future Directions

There are many potential future directions for research involving 1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action and potential applications in medicine, pharmacology, and biochemistry.
2. Development of new and more efficient synthesis methods for the compound.
3. Investigation of the compound's potential toxicity and side effects.
4. Development of new derivatives of the compound with improved properties and activity.
5. Investigation of the compound's potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a synthetic compound that has shown promise in various scientific fields. Its unique mechanism of action and potent activity make it a valuable tool for research, although its complex synthesis process and potential toxicity can present challenges. Further research is needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis of 1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2,3-difluoro-4-methylbenzaldehyde with 2-methylquinoline-6-carboxylic acid, which results in the formation of an intermediate product. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and hydrolysis, to yield the final product.

Scientific Research Applications

1-(2,3-difluoro-4-methylbenzyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been found to exhibit potent analgesic and anti-inflammatory properties. In biochemistry, this compound has been used to study the structure and function of various proteins and enzymes.

properties

IUPAC Name

1-[(2,3-difluoro-4-methylphenyl)methyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O/c1-15-3-5-18(22(25)21(15)24)14-27-11-9-23(28,10-12-27)19-7-8-20-17(13-19)6-4-16(2)26-20/h3-8,13,28H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHJTQSICATOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CN2CCC(CC2)(C3=CC4=C(C=C3)N=C(C=C4)C)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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